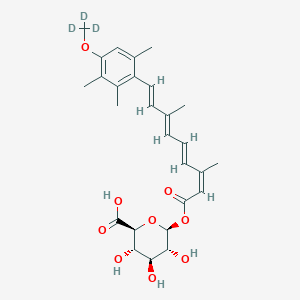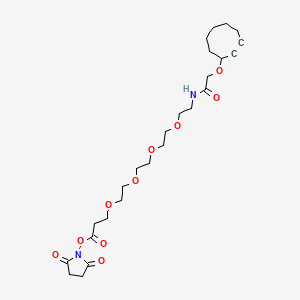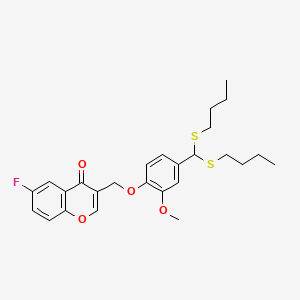
m-PEG15-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG15-NHS ester involves the reaction of polyethylene glycol (PEG) with N-hydroxysuccinimide (NHS) under specific conditions. The PEG is first activated by reacting with a carboxylate group, forming an ester linkage with NHS. This reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: m-PEG15-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines.
Hydrolysis: In the presence of water, this compound can hydrolyze, leading to the formation of the corresponding carboxylic acid and NHS.
Common Reagents and Conditions:
Reagents: Primary amines, water, organic solvents (DMF, DCM)
Conditions: Neutral to slightly basic pH (7-9), room temperature to slightly elevated temperatures.
Major Products:
Amide Bonds: Formed when this compound reacts with primary amines.
Carboxylic Acid: Formed upon hydrolysis of the NHS ester group.
Scientific Research Applications
Chemistry: m-PEG15-NHS ester is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells. This application is crucial for studying protein function and developing targeted therapies .
Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility, stability, and bioavailability. This modification is particularly useful in the development of biopharmaceuticals .
Medicine: this compound is employed in drug delivery systems to improve the pharmacokinetics and pharmacodynamics of therapeutic agents. By attaching PEG chains to drugs, researchers can increase their circulation time and reduce immunogenicity .
Industry: In the industrial sector, this compound is used in the production of various PEGylated products, including cosmetics and personal care items.
Mechanism of Action
m-PEG15-NHS ester functions by forming stable amide bonds with primary amines. In the context of PROTACs, it acts as a linker that connects two ligands: one targeting the protein of interest and the other recruiting an E3 ubiquitin ligase. This recruitment leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
m-PEG-NHS ester: Similar to m-PEG15-NHS ester but with different PEG chain lengths.
m-PEG-SCM (succinimidyl carbonate): Another PEG-based linker with a different reactive group.
m-PEG-MAL (maleimide): A PEG-based linker that reacts with thiol groups instead of amines
Uniqueness: this compound is unique due to its specific PEG chain length (15 units), which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise control over the distance between ligands in PROTACs .
Properties
Molecular Formula |
C39H73NO20 |
|---|---|
Molecular Weight |
876.0 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate |
InChI |
InChI=1S/C39H73NO20/c1-44-7-8-46-11-12-48-15-16-50-19-20-52-23-24-54-27-28-56-31-32-58-35-36-59-34-33-57-30-29-55-26-25-53-22-21-51-18-17-49-14-13-47-10-9-45-6-2-3-39(43)60-40-37(41)4-5-38(40)42/h2-36H2,1H3 |
InChI Key |
UOBQIBQKURHUNU-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)
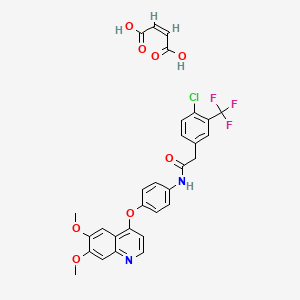
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)
![[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone](/img/structure/B12426877.png)
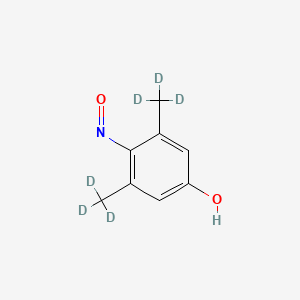
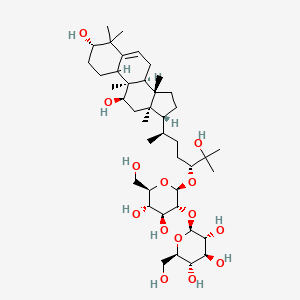
![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)
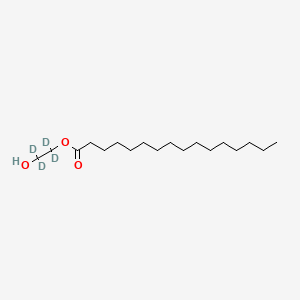
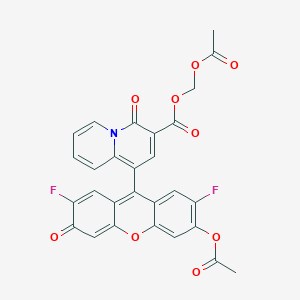
![(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12426912.png)
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)
